Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Description
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a pyridine-based heterocyclic compound featuring:
- A trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring.
- A dimethylamine (-N(CH₃)₂) substituent at the 2-position.
- A meta-substituted phenyl ring at the 6-position, bearing a 1H-pyrazol-3-yl group.
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUVESIRZKFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Functionalization and Trifluoromethylation
Starting from 2-chloro-6-substituted pyridine derivatives , selective trifluoromethylation at the 4-position can be achieved using trifluoromethanesulfonic acid esters or related reagents under controlled conditions.
For example, a protected pyridin-2-yl intermediate such as 6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine undergoes trifluoromethanesulfonic acid treatment to form the trifluoromethylated pyridine ester intermediate.
Amination at the 2-Position of Pyridine
The 2-position amination to introduce the dimethylamine group is often performed by nucleophilic substitution of a 2-halopyridine intermediate with dimethylamine under basic or neutral conditions.
A typical procedure involves:
Workup and Purification
After the reaction, the acidic aqueous phase is neutralized with sodium hydroxide and extracted with ethyl acetate.
The organic phase is washed with water, dried over magnesium sulfate, filtered, and the solvent evaporated.
The product is isolated by distillation under reduced pressure or by chromatographic methods depending on purity requirements.
Detailed Stepwise Synthetic Route (Example)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-(protected substituent)pyridine | Chlorination, protection with trimethylsilanyl-ethoxymethoxymethyl group | Protects pyridine nitrogen for selective reactions |
| 2 | Trifluoromethylation at 4-position | Treatment with trifluoromethanesulfonic acid ester | Forms trifluoromethylated pyridine intermediate |
| 3 | Coupling of 3-(1H-pyrazol-3-yl)phenyl substituent at 6-position | Suzuki or Stille coupling with pyrazolyl-phenyl boronic acid or stannane | Requires palladium catalyst, inert atmosphere |
| 4 | Amination at 2-position | Nucleophilic substitution with dimethylamine in DMF at 0 °C | Yields dimethylamine-substituted pyridine |
| 5 | Workup and purification | Neutralization, extraction, drying, evaporation, distillation | Ensures isolation of pure final compound |
Research Findings and Optimization Notes
The use of sodium hydride as a base in DMF at low temperature (0 °C) enhances selectivity during nucleophilic substitution steps.
Microwave-assisted oxidative cyclization can shorten reaction times and improve yields when forming pyrazole rings or related heterocycles.
Protecting groups such as trimethylsilanyl-ethoxymethoxymethyl are critical to prevent unwanted side reactions on the pyridine nitrogen during multi-step synthesis.
Purification by reduced pressure distillation helps in isolating the final compound without decomposition.
Summary Table of Key Reagents and Conditions
| Functionalization Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Pyridine chlorination and protection | Chlorinating agents, trimethylsilanyl-ethoxymethoxymethyl | Controlled temperature, inert atmosphere | Protect pyridine N, prepare for substitution |
| Trifluoromethylation | Trifluoromethanesulfonic acid derivatives | Acidic conditions, reflux | Introduce trifluoromethyl group at C-4 |
| Pyrazolyl-phenyl coupling | Pd catalyst, boronic acid/stannane derivatives | Inert atmosphere, reflux | Attach pyrazolyl-phenyl substituent at C-6 |
| Amination | Dimethylamine, sodium hydride, DMF | 0 °C to RT, inert atmosphere | Introduce dimethylamine at C-2 |
| Workup | NaOH, ethyl acetate, MgSO4 | Neutralization, extraction, drying | Isolate and purify final product |
Chemical Reactions Analysis
Types of Reactions
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Applications in Scientific Research
The compound exhibits potential applications across various fields, particularly in medicinal chemistry and agricultural science. Below are some key areas of application:
Pharmaceutical Development
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has shown promise in drug development due to its biological activity:
- Anti-inflammatory Properties : Similar compounds have been documented to inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways. This suggests potential use in treating inflammatory diseases.
- Anticancer Activity : Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth, making this compound a candidate for anticancer drug development.
Agrochemical Applications
The structural features of this compound may also lend themselves to applications in agrochemicals:
- Pesticide Development : The trifluoromethyl group can enhance biological activity and stability, potentially leading to the development of effective pesticides.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other complex organic molecules:
- Synthetic Pathways : Its diverse functional groups allow it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it useful in synthetic organic chemistry.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds with pyrazole and pyridine structures:
Mechanism of Action
The mechanism of action of Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Positional Isomer: Pyrazole at Para-Position
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311279-87-4, )
- Key Difference : Pyrazole is attached to the para-position (4-position) of the phenyl ring.
- Impact: Altered steric and electronic interactions due to substituent orientation.
| Property | Target Compound (Meta) | Para Isomer (CAS 1311279-87-4) |
|---|---|---|
| Molecular Formula | C₁₇H₁₅F₃N₄ | C₁₇H₁₅F₃N₄ |
| Molecular Weight | 332.33 g/mol | 332.33 g/mol |
| Substituent Position | 3-phenyl | 4-phenyl |
Piperazine-Modified Derivatives
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine ()
- Key Difference : Pyrazole is replaced with a piperazine-methyl group.
- Impact: Increased molecular weight (378.44 g/mol vs. 332.33 g/mol). Enhanced basicity and water solubility due to the piperazine moiety. Potential for improved pharmacokinetics in CNS-targeting therapies .
Amino-Substituted Analog
[6-(3-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
- Key Difference : Pyrazole replaced with -NH₂ .
- Higher polarity, likely affecting membrane permeability .
Hydrazone-Functionalized Derivative
Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine ()
- Key Difference : Incorporates a hydrazone (-NH-N=CH-) group.
- Impact: Susceptibility to hydrolysis under acidic conditions. Potential for metal coordination or prodrug applications .
Biological Activity
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, commonly referred to as compound 1311279-58-9, is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F3N4, with a molecular weight of 346.35 g/mol. The compound features a trifluoromethyl group, a pyridine ring, and a pyrazole moiety, which are significant contributors to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine |
| CAS Number | 1311279-58-9 |
| Molecular Formula | C18H17F3N4 |
| Molecular Weight | 346.35 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole structure. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in inhibiting biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .
Case Study: Antimicrobial Efficacy
A study synthesized various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited:
- High potency against Staphylococcus aureus.
- Bactericidal effects confirmed through time-kill assays.
- Moderate inhibition of biofilm formation and destruction.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobials .
Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered considerable attention. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, studies on breast cancer cells (MDA-MB-231) revealed that specific derivatives could enhance caspase activity and trigger morphological changes indicative of apoptosis at micromolar concentrations .
Data Table: Anticancer Activity Overview
| Compound | Cell Line | Concentration (µM) | Apoptosis Induction | Caspase Activity Increase |
|---|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Yes | 1.33 times |
| 7h | MDA-MB-231 | 10.0 | Yes | 1.57 times |
| 10c | MDA-MB-231 | 2.5 | Yes | Not specified |
These results underscore the potential of this class of compounds in cancer therapy, particularly in targeting resistant cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division.
- Caspase Activation : Induction of apoptosis through caspase pathway activation is a key feature in its anticancer activity.
- Biofilm Disruption : The ability to disrupt bacterial biofilms enhances its efficacy as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling pyrazole and pyridine derivatives. For example, describes a multi-step procedure using copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 2 days. Key intermediates include halogenated pyridines (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) and cyclopropanamine for amine functionalization. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) is critical .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% |
| Purification | Ethyl acetate/hexane | - |
Q. How is the purity of this compound assessed, and what analytical techniques are most effective?
- Methodological Answer : Purity is validated using HPLC (≥98% purity criteria, as in ) and structural confirmation via NMR and NMR. For example, reports NMR shifts at δ 8.87 (pyridine protons) and δ 104.0–107.0°C melting point. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight .
Advanced Research Questions
Q. What strategies can optimize reaction yields when introducing the trifluoromethyl group?
- Methodological Answer : The trifluoromethyl group’s introduction often requires halogen exchange or nucleophilic substitution. highlights fluorination techniques using pentafluoropyridine and sodium azide. Optimizing catalysts (e.g., CuBr in ) and solvent polarity (DMSO enhances nucleophilicity) can improve yields. Microwave-assisted synthesis or flow chemistry may also reduce reaction times .
Q. How can computational chemistry predict this compound’s reactivity or bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., trifluoromethyl’s electron-withdrawing effects). Molecular docking studies (e.g., ’s focus on lipophilicity) assess binding to biological targets like kinases. Software like AutoDock or Schrödinger Suite can predict interactions with active sites .
Q. What challenges arise in crystal structure characterization, and how are they addressed?
- Methodological Answer : Challenges include disorder in flexible substituents (e.g., pyrazole rings). resolves this using single-crystal X-ray diffraction (Bruker D8 APEXII CCD) with SADABS absorption correction. Hydrogen bonding networks (e.g., intramolecular N–H···N interactions) stabilize the structure. Flack parameters confirm absolute configuration .
Q. How should researchers resolve contradictory synthetic yield data across studies?
- Methodological Answer : Reproduce experiments under standardized conditions (e.g., catalyst loading, solvent purity). ’s low yield (17.9%) may stem from side reactions; varying reaction time or temperature (e.g., 50°C trials) can test robustness. Statistical tools like Design of Experiments (DoE) identify critical factors .
Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes. ’s antimicrobial screening framework can be adapted: incubate the compound with kinase targets (e.g., EGFR or JAK2), measure IC₅₀ values via fluorescence polarization, and validate with Western blotting for phosphorylation inhibition .
Data Contradiction Analysis Example
- Issue : Discrepancies in yields for copper-catalyzed couplings.
- Resolution : Compare (17.9% yield) with ’s optimized conditions (48% yield for similar pyrazoles). Differences may arise from solvent choice (DMSO vs. ethanol) or catalyst purity. Systematic testing under inert atmospheres (N₂) can mitigate oxidation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
